molecular formula C9H15N3O B6167491 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol CAS No. 1247891-65-1

1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol

Cat. No. B6167491
CAS RN: 1247891-65-1
M. Wt: 181.2
InChI Key:
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Description

The compound “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” is characterized by the presence of a piperidin-4-ol group attached to a 1-methyl-1H-imidazol-2-yl group . The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” include a molecular weight of 195.26 . It is a solid at room temperature and is highly soluble in water and other polar solvents .

Safety and Hazards

The safety information for “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties for the development of new drugs . This could potentially lead to the discovery of novel treatments for a variety of conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with piperidine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": ["1-methyl-1H-imidazole-2-carbaldehyde", "piperidine", "reducing agent"], "Reaction": ["Step 1: React 1-methyl-1H-imidazole-2-carbaldehyde with piperidine in the presence of a suitable solvent and catalyst to form the corresponding imine intermediate.", "Step 2: Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-(1-methyl-1H-imidazol-2-yl)piperidine.", "Step 3: Oxidize the piperidine ring using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol."] }

CAS RN

1247891-65-1

Product Name

1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol

Molecular Formula

C9H15N3O

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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